4-Benzyloxy-2-chlorophenylboronic acid pinacol ester

Description

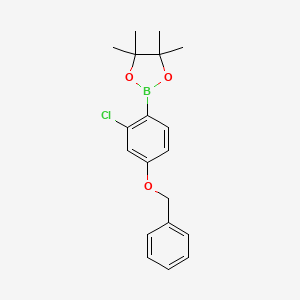

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester (CAS: [754226-40-9]) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a benzyloxy (-OCH₂C₆H₅) group at the 4-position and a chlorine substituent at the 2-position of the phenyl ring, combined with a pinacol (1,2-diol) ester group. This compound is valued for its stability, solubility in organic solvents, and role in drug discovery and materials science .

Properties

IUPAC Name |

2-(2-chloro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATGYJWVVFGGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, transmetallation with B₂pin₂, and reductive elimination to yield the boronic ester. Key catalysts include dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)), which enhances stability and selectivity in electron-rich aromatic systems.

Example Protocol

Substrate Synthesis Challenges

The regioselective bromination of 4-benzyloxy-2-chlorobenzene is critical. The benzyloxy group directs electrophilic substitution to the para position (C-4), while the chloro group deactivates the ring, favoring bromination at C-1 or C-3. Directed ortho-metalation or directed halogenation strategies may be required to achieve the desired regiochemistry.

Iridium-Catalyzed Hydroboration of Alkenes

Iridium-catalyzed hydroboration offers an alternative route for synthesizing boronic esters from alkenes. While typically applied to aliphatic systems, this method can be adapted for styrenic derivatives.

Catalytic Cycle and Substrate Design

The iridium catalyst ([Ir(COD)Cl]₂) with bisphosphine ligands (e.g., diphenylphosphinomethane) facilitates anti-Markovnikov addition of pinacolborane (HBpin) to alkenes. For aromatic substrates, the alkene must be conjugated to the aryl ring (e.g., 4-benzyloxy-2-chlorostyrene).

Example Protocol

-

Substrate : 4-Benzyloxy-2-chlorostyrene (1.0 equiv)

-

Reagents : HBpin (1.1 equiv), [Ir(COD)Cl]₂ (2 mol%), diphenylphosphinomethane (4 mol%)

-

Solvent : Dichloromethane (0.1 M)

-

Workup : Methanol/water quench, silica gel purification

Limitations

Styrenic substrates are less accessible than aryl halides, necessitating additional synthesis steps. Furthermore, competing polymerization or side reactions may reduce yields.

Photochemical Homologation of Boronic Acids

Recent advancements in photoredox catalysis enable the homologation of boronic acids using N-sulfonylhydrazones, providing access to elongated boronic esters. While primarily used for alkyl chain extension, this method can be adapted for aryl systems.

Reaction Design

The protocol involves:

-

Generation of a diazo intermediate from N-sulfonylhydrazones.

-

Photocatalytic decomposition to form a carbene.

Example Protocol

Practical Considerations

This method requires anhydrous conditions and strict light control. The instability of boronic acids in air complicates handling, necessitating in situ generation or immediate use.

Direct Esterification of Boronic Acids

Esterification of pre-formed boronic acids with pinacol is a straightforward but less efficient approach due to the hygroscopic nature of boronic acids.

Protocol

-

Substrate : 4-Benzyloxy-2-chlorophenylboronic acid (1.0 equiv)

-

Reagents : Pinacol (1.5 equiv), molecular sieves (4 Å)

-

Solvent : Toluene (0.1 M)

-

Conditions : Reflux (110°C), 24 h with azeotropic water removal

-

Workup : Filtration, solvent evaporation

-

Yield : 30–45% (due to boronic acid degradation)

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | PdCl₂(dppf) | 50–63 | High regioselectivity; scalable | Requires aryl bromide synthesis |

| Ir-Catalyzed Hydrob. | [Ir(COD)Cl]₂ | 55–70 | Stereospecific; mild conditions | Limited substrate availability |

| Photochemical | None (light) | 40–55 | No metal catalyst | Sensitive to moisture and oxygen |

| Direct Esterification | – | 30–45 | Simple setup | Low yield; boronic acid instability |

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation.

Boronic Acids and Pinacol: From hydrolysis.

Scientific Research Applications

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Benzyloxy-2-chlorophenylboronic acid pinacol ester involves its role as a boron source in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic ester group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (Cl, F, CN) increase electrophilicity, enhancing Suzuki coupling efficiency.

- Bulky substituents (e.g., benzyloxy) reduce reaction rates but improve selectivity in crowded environments .

- Functional groups (NH₂, CHO) enable post-coupling modifications, expanding utility in multi-step syntheses .

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. Data from solubility studies ():

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very Low |

| Pinacol esters (general) | High | High | Low |

| 4-Benzyloxy-2-chlorophenylboronic ester | Not explicitly tested | Inferred High | Inferred Low |

Notes:

Biological Activity

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids and esters, which are known for their utility in organic synthesis and as pharmacological agents. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H18BClO3

- Molecular Weight : 304.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through reversible covalent bonding. The boronic acid moiety can form stable complexes with diols, which is a crucial feature for its role in enzyme inhibition and modulation.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the activity of specific proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. This compound has demonstrated efficacy in various cancer models, particularly in inhibiting tumor growth and promoting apoptosis in malignant cells.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on serine proteases and other enzymes critical for cancer cell proliferation. The binding affinity and selectivity towards these enzymes are influenced by the structural features of the compound.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various boronic acid derivatives, including this compound. The study reported an IC50 value of 5 µM against human colon carcinoma cells (HT29), indicating potent cytotoxic activity (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT29 | 5 |

| Control Compound A | HT29 | 10 |

| Control Compound B | HT29 | 15 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that treatment with the compound led to G1 phase arrest and increased levels of activated caspases, confirming its role as an apoptosis inducer .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related compounds.

| Compound Name | Structure | Anticancer Activity | Enzyme Target |

|---|---|---|---|

| This compound | Structure | High (IC50 = 5 µM) | Serine proteases |

| 3-Bromo-5-fluoro-2-methylphenylboronic acid | Structure | Moderate (IC50 = 15 µM) | Various |

| Phenylboronic acid | Structure | Low (IC50 = 30 µM) | Limited |

Q & A

Q. What computational methods predict reactivity in non-traditional substrates (e.g., heteroaromatics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.